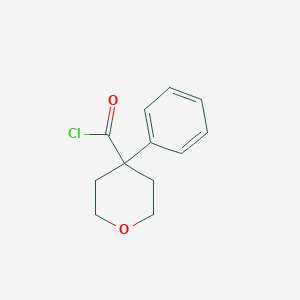

4-Phenyloxane-4-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyloxane-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c13-11(14)12(6-8-15-9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCVQLSKZIVCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640617 | |

| Record name | 4-Phenyloxane-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100119-45-7 | |

| Record name | 4-Phenyloxane-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-phenyloxane-4-carbonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-phenyloxane-4-carbonyl chloride is a specialized organic compound characterized by a unique trifecta of functional groups: a saturated six-membered oxane ring, a phenyl group, and a reactive acyl chloride moiety, all centered around a quaternary carbon. This distinct architecture makes it a valuable, albeit niche, reagent in medicinal chemistry and organic synthesis. Its structural rigidity, conferred by the oxane ring, coupled with the reactivity of the acyl chloride, allows for the precise introduction of the 4-phenyloxane-4-carbonyl scaffold into a diverse range of molecular frameworks. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis from its carboxylic acid precursor, its anticipated reactivity, and potential applications in drug discovery and materials science.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C₁₂H₁₃ClO₂ | Based on the known structure of 4-phenyloxane-4-carboxylic acid. |

| Molecular Weight | 224.68 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to light yellow solid or liquid | Acyl chlorides are often fuming liquids or low-melting solids. The related 4-biphenylcarbonyl chloride is a white to yellow crystalline powder.[1] |

| Melting Point | Estimated >100 °C | The precursor, 4-phenyloxane-4-carboxylic acid, is a solid. The related 4-biphenylcarbonyl chloride has a melting point of 110-112 °C.[1] |

| Boiling Point | >200 °C (with potential decomposition) | High molecular weight and polarity suggest a high boiling point. Acyl chlorides can be susceptible to decomposition at elevated temperatures. |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, toluene). Reacts with protic solvents (e.g., water, alcohols). | The acyl chloride group will readily react with protic solvents. |

| Stability | Moisture-sensitive. | The acyl chloride functional group is highly susceptible to hydrolysis. |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 4-phenyloxane-4-carboxylic acid.[2] Several standard laboratory reagents can accomplish this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent.

Conceptual Synthesis Pathway

Caption: General synthesis of this compound.

Detailed Experimental Protocol: Synthesis using Thionyl Chloride

This protocol is based on established procedures for the conversion of carboxylic acids to acyl chlorides.[3][4][5]

Materials:

-

4-phenyloxane-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

Dry glassware (oven-dried and cooled under an inert atmosphere)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 4-phenyloxane-4-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous toluene or DCM to the flask to create a slurry.

-

Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-5 eq) to the stirred slurry at room temperature. The addition should be performed in a well-ventilated fume hood due to the release of HCl and SO₂ gases.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, co-evaporation with an anhydrous solvent like toluene may be performed. The resulting crude this compound can often be used directly in subsequent reactions or further purified by distillation or recrystallization if necessary.

Self-Validating System and Causality:

-

Excess Thionyl Chloride: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid.

-

Reflux Conditions: The elevated temperature accelerates the reaction rate.

-

Inert Atmosphere: Prevents the hydrolysis of the highly reactive acyl chloride product by atmospheric moisture.

-

Anhydrous Solvents: The use of dry solvents is critical to prevent unwanted side reactions with water.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing effect of the adjacent chlorine atom. This makes it a prime target for nucleophilic acyl substitution reactions.

Key Reactions:

-

Hydrolysis: Rapid reaction with water to reform the parent carboxylic acid and generate hydrochloric acid. This underscores the need for anhydrous reaction conditions.

-

Alcoholysis: Reacts with alcohols to form esters.

-

Aminolysis: Reacts with primary and secondary amines to yield amides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can acylate aromatic rings.[6]

Reaction Mechanism: Nucleophilic Acyl Substitution

Caption: Mechanism of nucleophilic acyl substitution.

Expertise & Experience Insights: The oxane ring is generally stable under these conditions, but strong bases or nucleophiles could potentially lead to ring-opening, although this is less likely given the stability of the tetrahydropyran ring system. The phenyl group can influence the reactivity through inductive and resonance effects, but its primary role is often as a core structural element in the final product.

Potential Applications in Drug Development

The 4-phenyloxane-4-carbonyl scaffold is of interest in medicinal chemistry for several reasons:

-

Scaffold Hopping: It can serve as a bioisosteric replacement for other cyclic systems, potentially improving pharmacokinetic properties such as solubility and metabolic stability.

-

Introduction of 3D Character: The non-planar oxane ring introduces three-dimensionality into otherwise flat molecules, which can enhance binding affinity and selectivity for protein targets.

-

Versatile Intermediate: As a reactive acyl chloride, it is a key building block for creating libraries of amides, esters, and ketones for high-throughput screening. For instance, similar acyl chlorides are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[7]

Safety and Handling

As with all acyl chlorides, this compound should be handled with extreme care in a well-ventilated fume hood.

Table 2: GHS Hazard Information (Inferred from similar compounds)

| Hazard | GHS Classification | Precautionary Statements |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[8][9] |

| Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[8] |

| Acute Toxicity (Inhalation) | Likely Toxic | Corrosive to the respiratory tract. |

| Other Hazards | Reacts violently with water.[8] Lachrymatory.[1] |

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile)

-

Safety goggles and a face shield

-

Lab coat

-

Use in a fume hood is mandatory.

Handling and Storage:

-

Store in a cool, dry place away from moisture.

-

Keep the container tightly sealed under an inert atmosphere.

-

Handle in a way that avoids generating dust or fumes.

References

-

PubChem. 4-phenyloxane-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Sharma, et al. Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry. [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

-

PrepChem. Synthesis of A. 4-Biphenylcarbonyl Chloride. [Link]

-

Chemistry LibreTexts. Relative Reactivity of Carbonyls. [Link]

-

Stack Exchange. What results from the reaction of 4-phenylbutanoyl chloride in presence of AlCl3? [Link]

-

Organic Chemistry Portal. Acyl chloride synthesis. [Link]

-

Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [Link]

Sources

- 1. 4-Biphenylcarbonyl chloride | 14002-51-8 [chemicalbook.com]

- 2. PubChemLite - 4-phenyloxane-4-carboxylic acid (C12H14O3) [pubchemlite.lcsb.uni.lu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. prepchem.com [prepchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. asianpubs.org [asianpubs.org]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 4-phenyloxane-4-carbonyl chloride

This guide provides a comprehensive technical overview of 4-phenyloxane-4-carbonyl chloride, a key building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, chemical properties, reactivity, and applications, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Introduction and Strategic Importance

This compound (CAS No. 100119-45-7) is a bifunctional reagent of significant interest in medicinal chemistry.[1] It incorporates two critical structural motifs: the oxane (tetrahydropyran) ring and a reactive acyl chloride. The oxane scaffold is recognized as a "privileged" structure in drug design, often introduced to enhance metabolic stability, improve solubility, and modulate the pharmacokinetic profile of a lead compound.[2] The 4-phenyl substituent provides a rigid aromatic core for further functionalization, while the 4-carbonyl chloride group serves as a highly reactive handle for covalent bond formation, enabling the facile synthesis of a diverse array of amides, esters, and other derivatives.

The strategic value of this molecule lies in its ability to serve as a versatile scaffold for constructing complex molecules with potential therapeutic applications. Its unique three-dimensional structure, combining a flexible saturated heterocycle with a rigid aromatic ring, allows for precise spatial orientation of substituents, a critical factor in optimizing drug-target interactions.

Physicochemical and Structural Data

A clear understanding of the fundamental properties of a reagent is paramount for its effective use. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 100119-45-7 | [1] |

| Molecular Formula | C₁₂H₁₃ClO₂ | Chemically Derived |

| Molecular Weight | 224.68 g/mol | Chemically Derived |

| Canonical SMILES | C1COCC(C1)(C2=CC=CC=C2)C(=O)Cl | Chemically Derived |

| Appearance | (Predicted) White to off-white solid | Inferred from similar compounds |

| Sensitivity | Moisture sensitive, Lachrymatory | Inferred from acyl chloride class[3] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor. The causality behind this approach is the need to first construct the stable carboxylic acid before converting it to the highly reactive acyl chloride.

Step 1: Synthesis of 4-phenyloxane-4-carboxylic acid

Step 2: Conversion to this compound

The conversion of a carboxylic acid to an acyl chloride is a standard and robust transformation in organic synthesis.[6] The choice of chlorinating agent is critical and is dictated by factors such as substrate tolerance, desired purity, and ease of byproduct removal.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow from a starting material to the final product.

Detailed Experimental Protocol (Step 2):

This protocol describes the conversion of the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂), a common and effective reagent.[7][8]

-

System Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-phenyloxane-4-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous toluene (approx. 5-10 mL per gram of acid) to the flask. The use of a solvent is optional but can facilitate a smoother reaction.

-

Reagent Addition: Under a gentle stream of nitrogen, slowly add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) dropwise to the stirred suspension at room temperature. A catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.

-

Causality: Thionyl chloride is a highly effective chlorinating agent. The reaction is driven by the formation of gaseous byproducts (SO₂ and HCl), which shifts the equilibrium towards the product, ensuring a high conversion rate.[8] DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive.

-

-

Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by observing the cessation of gas evolution.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (vacuum distillation).

-

Trustworthiness: It is crucial to remove all excess SOCl₂ as its presence can interfere with subsequent reactions. Co-evaporation with anhydrous toluene (2-3 times) is a reliable method to ensure its complete removal.

-

-

Product: The resulting crude this compound is often used directly in the next step without further purification. If high purity is required, vacuum distillation can be performed, though care must be taken due to the compound's reactivity.

Chemical Reactivity and Handling

The reactivity of this compound is dominated by two key features: the electrophilic acyl chloride and the stability of the oxane ring.

Reactivity of the Acyl Chloride Group

As with all acyl chlorides, the carbonyl carbon is highly electrophilic and susceptible to nucleophilic acyl substitution.[6][9] It readily reacts with a wide range of nucleophiles, including:

-

Water: Hydrolyzes rapidly to form the parent carboxylic acid. This underscores the need for anhydrous conditions during synthesis and handling.[3]

-

Alcohols: Reacts to form esters.

-

Amines (Primary and Secondary): Reacts to form amides. This is one of the most common applications in drug discovery for linking molecular fragments.

-

Carboxylates: Reacts to form anhydrides.

Stability of the Oxane Ring

The oxane ring is a saturated six-membered heterocycle and is generally stable under many synthetic conditions, particularly basic and neutral conditions.[10] However, due to inherent ring strain (though less than smaller rings like oxetanes or epoxides), it can undergo ring-opening under strongly acidic conditions.[11][12][13] This stability profile allows for a wide range of chemical transformations to be performed on the acyl chloride moiety without compromising the integrity of the heterocyclic core.

Caption: Reactivity profile with common nucleophiles.

Safe Handling and Storage

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is expected to be lachrymatory (causes tearing).[3]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Protect from moisture to prevent hydrolysis.

Applications in Drug Development and Medicinal Chemistry

The utility of this compound in drug discovery is multifaceted, stemming from the advantageous properties conferred by its constituent parts.

-

Scaffold Hopping and Bioisosteric Replacement: The oxane ring is often used as a bioisostere for less stable or metabolically labile groups, such as gem-dimethyl or carbonyl groups. This can lead to improved metabolic stability and aqueous solubility without sacrificing binding affinity.[10]

-

Vector for Diversity-Oriented Synthesis: The reactive acyl chloride handle allows for the rapid generation of compound libraries. By reacting the core scaffold with a diverse panel of amines or alcohols, researchers can efficiently explore the structure-activity relationship (SAR) of a pharmacophore.[14][15]

-

Fragment-Based Drug Discovery (FBDD): This molecule can serve as a valuable fragment for linking to other molecular components, enabling the construction of larger, more potent drug candidates. Carbonyl chemistry is central to the synthesis of complex molecules with specific biological activities.[16]

Spectroscopic Characterization

Unambiguous characterization of the molecule is essential for quality control. The expected spectroscopic data are as follows:

-

¹H NMR: Signals corresponding to the aromatic protons of the phenyl group (typically in the δ 7.2-7.6 ppm range), and diastereotopic protons of the oxane ring (typically in the δ 3.5-4.5 ppm and 1.8-2.5 ppm ranges).

-

¹³C NMR: A characteristic signal for the carbonyl carbon (δ > 170 ppm), signals for the aromatic carbons, and signals for the carbons of the oxane ring.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an acyl chloride, typically appearing at a high frequency (around 1785-1815 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of chlorine.

While specific spectral data is not available in the initial search, these predictions are based on well-established principles of spectroscopic analysis for similar organic compounds.[17][18][19][20]

Conclusion

This compound is a high-value, versatile chemical intermediate for the synthesis of novel chemical entities in drug discovery and development. Its combination of a metabolically favorable oxane ring, a rigid phenyl scaffold, and a reactive acyl chloride handle provides a powerful tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is crucial for leveraging its full potential in creating the next generation of therapeutic agents.

References

-

This compound | CAS#:100119-45-7 | Chemsrc. (2025). Chemsrc. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (2019). PubMed. Available at: [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016). ACS Publications. Available at: [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. (n.d.). Beilstein Journals. Available at: [Link]

-

converting carboxylic acids into acyl (acid) chlorides - Chemguide. (n.d.). Chemguide. Available at: [Link]

-

Conversion of Carboxylic Acids to Acid Chlorides - YouTube. (2020). YouTube. Available at: [Link]

-

Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Data. Available at: [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC - NIH. (n.d.). NIH. Available at: [Link]

-

Oxetane - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

-

Oxetane Presentation.pptx - The Dong Group. (n.d.). The Dong Group. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (2024). NIH. Available at: [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - NIH. (2023). NIH. Available at: [Link]

-

Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations - ResearchGate. (2025). ResearchGate. Available at: [Link]

-

Spectral data for compounds. | Download Table - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

-

Advances in Carbonyl Chemistry for Medical Application - Patsnap Eureka. (2025). Patsnap. Available at: [Link]

-

Video: Carboxylic Acids to Acid Chlorides - JoVE. (2025). JoVE. Available at: [Link]

-

Acyl chloride synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. (n.d.). ChemRxiv. Available at: [Link]

Sources

- 1. This compound | CAS#:100119-45-7 | Chemsrc [chemsrc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Biphenylcarbonyl chloride | 14002-51-8 [chemicalbook.com]

- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Acyl chloride synthesis [organic-chemistry.org]

- 10. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 13. Oxetane - Wikipedia [en.wikipedia.org]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Advances in Carbonyl Chemistry for Medical Application [eureka.patsnap.com]

- 17. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Phenyloxane-4-carbonyl Chloride: Synthesis, Structure, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-phenyloxane-4-carbonyl chloride, a versatile yet under-documented chemical entity. While direct literature on this specific molecule is sparse, this document, grounded in established chemical principles and data from closely related analogues, serves as a robust theoretical and practical framework for researchers, scientists, and drug development professionals. We will explore its molecular structure and conformational analysis, propose detailed synthetic pathways for its precursor 4-phenyloxane-4-carboxylic acid, outline its conversion to the title acyl chloride, and delve into its potential as a valuable building block in medicinal chemistry. The inherent reactivity of the acyl chloride functional group, combined with the favorable pharmacological properties often associated with the 4-phenyl-tetrahydropyran scaffold, positions this molecule as a promising starting point for the synthesis of novel therapeutics.

Introduction: The Significance of the 4-Phenyl-Tetrahydropyran Scaffold

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its appeal stems from its ability to act as a conformationally constrained, metabolically stable ether, which can improve the pharmacokinetic profile of a drug candidate by reducing lipophilicity and providing a hydrogen bond acceptor.[1] The introduction of a phenyl group at the 4-position creates a 4,4-disubstituted tetrahydropyran, a motif that is increasingly recognized for its potential in modulating biological activity. This substitution pattern can confer desirable properties such as improved target engagement and metabolic stability. The 4-aryl-tetrahydropyran scaffold is of significant interest in the development of treatments for a range of conditions, including neurological disorders and cancer.[2][3]

This compound, as the acyl chloride derivative, represents a highly reactive and versatile building block. Acyl chlorides are powerful acylating agents, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles to form amides, esters, and other carbonyl derivatives. This reactivity makes this compound an attractive starting material for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central tetrahydropyran ring with a phenyl group and a carbonyl chloride moiety attached to the same carbon atom (C4).

Figure 1: 2D representation of this compound.

Conformational Analysis

The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. In the case of this compound, the bulky phenyl and carbonyl chloride groups are attached to the same carbon. Due to the steric hindrance, it is likely that one substituent will occupy an axial position while the other is equatorial to minimize 1,3-diaxial interactions. The exact conformational preference would require detailed computational modeling or experimental data from techniques like X-ray crystallography, which are not currently available for this specific molecule. However, studies on similar 4,4-disubstituted pyrans suggest a dynamic equilibrium between two chair conformations.[4]

Physicochemical Properties (Predicted)

While experimental data is not available, the physicochemical properties of this compound can be predicted based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₃ClO₂ |

| Molecular Weight | 224.68 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |

| Reactivity | Highly reactive towards nucleophiles, moisture sensitive |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene) |

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process: first, the synthesis of the precursor, 4-phenyloxane-4-carboxylic acid, followed by its conversion to the acyl chloride.

Figure 2: General synthetic workflow for this compound.

Synthesis of 4-Phenyloxane-4-carboxylic Acid

A plausible synthetic route to 4-phenyloxane-4-carboxylic acid involves the initial formation of 4-phenyloxane-4-carbonitrile, followed by hydrolysis. This approach leverages commercially available starting materials.

Protocol: Synthesis of 4-Phenyloxane-4-carboxylic Acid

Step 1: Synthesis of 4-Phenyloxane-4-carbonitrile

This step can be achieved via the reaction of bis(2-chloroethyl) ether with phenylacetonitrile in the presence of a strong base.

-

To a stirred solution of sodium hydride (2.2 eq.) in anhydrous dimethylformamide (DMF) at 0 °C, add phenylacetonitrile (1.0 eq.) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add bis(2-chloroethyl) ether (1.1 eq.) dropwise, and then heat the reaction mixture to 80-100 °C for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-phenyloxane-4-carbonitrile.

Step 2: Hydrolysis of 4-Phenyloxane-4-carbonitrile to 4-Phenyloxane-4-carboxylic Acid

The nitrile can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. A robust method involves basic hydrolysis followed by acidification.[5]

-

To a solution of 4-phenyloxane-4-carbonitrile (1.0 eq.) in ethanol and water, add potassium hydroxide (excess, e.g., 4-5 eq.).[5]

-

Heat the mixture at reflux (e.g., 130 °C in a sealed vessel) for 10-12 hours.[5]

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.[5]

-

Dilute the residue with water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.[5]

-

Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.[5]

-

Extract the product with ethyl acetate (3x).[5]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-phenyloxane-4-carboxylic acid.[5]

Conversion to this compound

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Protocol: Synthesis of this compound

-

To a solution of 4-phenyloxane-4-carboxylic acid (1.0 eq.) in an anhydrous solvent such as toluene or dichloromethane, add thionyl chloride (1.5-2.0 eq.) at room temperature.

-

A catalytic amount of DMF can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases.

-

Monitor the reaction by observing the disappearance of the starting material (e.g., by TLC of a quenched aliquot).

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent by distillation or under reduced pressure.

-

The resulting crude this compound is often used directly in the next step without further purification due to its high reactivity and moisture sensitivity.

Chemical Reactivity and Synthetic Applications

As an acyl chloride, this compound is a highly electrophilic species, making it susceptible to nucleophilic attack at the carbonyl carbon. This reactivity allows for the facile synthesis of a variety of derivatives.

Figure 3: Key reactions of this compound.

-

Amide Formation: The reaction with primary or secondary amines is typically rapid and high-yielding, providing access to a diverse range of 4-phenyloxane-4-carboxamides. This is arguably the most important application in drug discovery, as the amide bond is a cornerstone of many pharmaceutical structures.

-

Ester Formation: Alcohols react readily with the acyl chloride, usually in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the corresponding esters.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), this compound can acylate aromatic rings to form aryl ketones.

-

Hydrolysis: The acyl chloride will react readily with water to hydrolyze back to the parent carboxylic acid. This necessitates the use of anhydrous conditions during its synthesis and subsequent reactions.

Applications in Drug Discovery

The this compound scaffold is a promising starting point for the development of new therapeutic agents. By forming amide or ester linkages, it allows for the introduction of the 4-phenyl-tetrahydropyran moiety into a wide variety of molecular architectures.

-

Scaffold for Library Synthesis: Its reactivity makes it an ideal reagent for creating large and diverse libraries of compounds for biological screening. These libraries can be used to identify hits against a multitude of biological targets.

-

Modulation of Physicochemical Properties: The tetrahydropyran ring can improve the aqueous solubility and metabolic stability of a drug candidate compared to a more lipophilic carbocyclic analogue like cyclohexane.[1] The oxygen atom can also act as a hydrogen bond acceptor, potentially leading to improved binding affinity with the target protein.

-

Bioisosteric Replacement: The 4-phenyl-tetrahydropyran group can be used as a bioisostere for other chemical groups in known drugs to fine-tune their pharmacological properties.

While there are no approved drugs that specifically contain the this compound derived moiety, the broader class of 4-aryl-tetrahydropyrans is being actively investigated. For instance, derivatives of 4-aryl-tetrahydropyrans have been explored as potential agents for treating neurological and inflammatory disorders.[2][3]

Characterization

Since this compound is highly reactive, it is typically characterized by its conversion to a more stable derivative, such as a methyl ester or an amide, which can then be fully characterized by standard spectroscopic methods. The precursor, 4-phenyloxane-4-carboxylic acid, can be characterized as follows (predicted data based on analogues):

| Technique | Expected Observations for 4-Phenyloxane-4-carboxylic Acid |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (>10 ppm).- Multiplets for the phenyl protons (7.2-7.5 ppm).- Multiplets for the tetrahydropyran protons (1.5-4.0 ppm). |

| ¹³C NMR | - A signal for the carboxylic carbonyl carbon (175-185 ppm).- Signals for the aromatic carbons (125-145 ppm).- Signals for the tetrahydropyran carbons (25-70 ppm), including a quaternary carbon. |

| IR Spectroscopy | - A very broad O-H stretch (2500-3300 cm⁻¹).- A strong C=O stretch (around 1700-1725 cm⁻¹).- C-O stretches for the ether linkage. |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the molecule. |

Safety and Handling

This compound, like other acyl chlorides, should be handled with care in a well-ventilated fume hood.

-

Corrosive: It is expected to be corrosive and will cause severe burns upon contact with skin and eyes.

-

Moisture Sensitive: It reacts with moisture in the air to produce hydrogen chloride gas, which is also corrosive and an irritant to the respiratory system.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times when handling this compound.

-

Storage: It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.

Conclusion

This compound, while not a widely documented compound, represents a molecule of significant synthetic potential. By leveraging established chemical transformations, it can be readily prepared from its corresponding carboxylic acid. Its high reactivity, coupled with the desirable properties of the 4-phenyl-tetrahydropyran scaffold, makes it a valuable tool for medicinal chemists and drug discovery scientists. This guide provides a foundational understanding of its synthesis, structure, and potential applications, and it is hoped that it will stimulate further research into this and related chemical entities.

References

-

PubChem. 4-aminotetrahydro-2H-pyran-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. [Link]

-

PubMed. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]

-

MDPI. Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. [Link]

-

IOP Publishing. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. [Link]

-

PubMed. Recent Advances in Synthesis of 4-Arylcoumarins. [Link]

-

The Royal Society of Chemistry. Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. [Link]

Sources

An In-depth Technical Guide to the Reactivity of 4-Phenyloxane-4-carbonyl Chloride with Nucleophiles

Abstract

This technical guide provides a comprehensive examination of the synthesis and reactivity of 4-phenyloxane-4-carbonyl chloride, a specialized acyl chloride featuring a quaternary carbon center within a heterocyclic oxane ring. We will explore the fundamental principles governing its reactions with various nucleophiles, including water, alcohols, and amines, through the lens of nucleophilic acyl substitution. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the causality behind experimental choices, detailed protocols, and an authoritative grounding in established chemical principles.

Introduction: The Significance of the Oxane Scaffold and Acyl Chloride Reactivity

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into pharmaceutical agents due to its favorable metabolic stability and solubility properties.[1] When functionalized with a reactive group like an acyl chloride, the 4-phenyloxane moiety becomes a valuable building block for introducing this bulky, sterically hindered cyclic system into a larger molecular framework.

This compound is characterized by a highly electrophilic carbonyl carbon, a consequence of the strong electron-withdrawing inductive effect of both the chlorine and oxygen atoms. This inherent reactivity makes it an excellent acylating agent. However, the quaternary nature of the C4 position, substituted with both a phenyl group and the carbonyl chloride, introduces significant steric hindrance that modulates its reactivity profile compared to simpler, unhindered acyl chlorides. Understanding this interplay between electronic activation and steric hindrance is critical for predicting reaction outcomes and optimizing conditions.

Synthesis of this compound

The synthesis of the title compound is a two-step process, beginning with the corresponding carboxylic acid, 4-phenyloxane-4-carboxylic acid.

Step 1: Synthesis of 4-Phenyloxane-4-carboxylic Acid (Proposed Route)

Step 2: Conversion to this compound

The conversion of a carboxylic acid to its corresponding acyl chloride is a standard and highly efficient transformation.[2][3] Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.[2][4]

The mechanism involves an initial attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent intramolecular nucleophilic attack by the chloride, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride gas.[2]

Experimental Protocol: Synthesis of this compound

-

Preparation : In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 4-phenyloxane-4-carboxylic acid.

-

Reagent Addition : Carefully add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents) to the flask. The reaction can be run neat or with an inert solvent like toluene.[5]

-

Reaction : Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up : After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. It is crucial to use a robust vacuum pump and appropriate traps to handle the corrosive nature of SOCl₂.[6]

-

Purification : The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, purification can be achieved by vacuum distillation.

| Reagent/Solvent | Molar Eq. | Purpose |

| 4-Phenyloxane-4-carboxylic Acid | 1.0 | Starting Material |

| Thionyl Chloride (SOCl₂) | 2.0 - 3.0 | Chlorinating Agent |

| Toluene (optional) | - | Inert Solvent |

Table 1: Reagents for the conversion of carboxylic acid to acyl chloride.

Reactivity with Nucleophiles: The Nucleophilic Acyl Substitution Mechanism

Acyl chlorides are among the most reactive carboxylic acid derivatives towards nucleophilic attack.[7][8] The reaction with a nucleophile (Nu:) proceeds via a well-established nucleophilic acyl substitution mechanism, which is generally a two-step addition-elimination process.[9][10]

-

Addition Step : The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.

-

Elimination Step : The tetrahedral intermediate is unstable. The lone pair on the oxygen reforms the C=O π-bond, and the chloride ion, being an excellent leaving group (as it is the conjugate base of the strong acid HCl), is eliminated.[11][12]

Reaction with Water (Hydrolysis)

Acyl chlorides react readily, often vigorously, with water to form the corresponding carboxylic acid.[7][13] This reaction is a prime example of the nucleophilic acyl substitution mechanism where water acts as the nucleophile. Due to this high reactivity, this compound must be handled under anhydrous conditions to prevent premature hydrolysis.

Mechanism Insight : The reaction proceeds through the standard addition-elimination pathway, followed by deprotonation of the intermediate by another water molecule or the released chloride ion to yield the final carboxylic acid and HCl.

Experimental Protocol: Hydrolysis

-

Setup : In a round-bottom flask, dissolve this compound in a suitable inert solvent (e.g., THF, diethyl ether).

-

Addition : Slowly add water dropwise to the stirred solution at room temperature. The reaction is exothermic, and cooling may be necessary for larger-scale reactions.

-

Work-up : After the reaction is complete (as monitored by TLC or GC-MS), the solvent can be removed under reduced pressure. The resulting carboxylic acid can be purified by recrystallization or chromatography.

Reaction with Alcohols (Esterification)

The reaction of this compound with an alcohol yields an ester.[7][14] This is a highly efficient method for ester formation. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA), to neutralize the HCl byproduct, which drives the reaction to completion.[7]

Causality Behind Experimental Choices :

-

Base : The inclusion of a base like pyridine is crucial. It prevents the buildup of HCl, which could potentially protonate the alcohol, reducing its nucleophilicity, or engage in side reactions.

-

Steric Considerations : The rate of this reaction will be sensitive to the steric bulk of the alcohol. Primary alcohols will react faster than secondary alcohols, and tertiary alcohols will react very slowly, if at all, due to steric hindrance around both the acyl chloride's electrophilic center and the alcohol's nucleophilic oxygen.[15][16]

Experimental Protocol: Esterification

-

Setup : Dissolve the alcohol and a slight excess of pyridine (or TEA) in an anhydrous, inert solvent (e.g., dichloromethane, THF) in a flask under an inert atmosphere (e.g., N₂ or Ar).

-

Addition : Cool the solution in an ice bath (0 °C). Slowly add a solution of this compound in the same solvent dropwise.

-

Reaction : Allow the reaction to warm to room temperature and stir for several hours until completion.

-

Work-up : Quench the reaction with water or a dilute aqueous acid solution to remove the pyridinium hydrochloride salt. Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

-

Purification : Purify the resulting ester by column chromatography.

| Component | Role | Rationale |

| Alcohol (R'-OH) | Nucleophile | Forms the ester OR' group |

| Pyridine / TEA | Base | Scavenges HCl byproduct, drives equilibrium |

| DCM / THF | Anhydrous Solvent | Prevents hydrolysis of the acyl chloride |

Table 2: Key components in the esterification of this compound.

Reaction with Amines (Amidation)

The reaction with primary or secondary amines is typically very rapid and produces the corresponding N-substituted amides.[7][12][17] Tertiary amines do not react to form amides as they lack a proton on the nitrogen to be removed.[18] In this reaction, two equivalents of the amine are often used: one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct. Alternatively, one equivalent of the amine can be used with an external non-nucleophilic base like pyridine or TEA.

Causality Behind Experimental Choices :

-

Stoichiometry : Using two equivalents of the amine is a common and convenient strategy. It avoids the need for an additional base. However, if the amine is valuable or complex, using one equivalent with a cheaper external base is more economical.

-

Nucleophilicity : Amines are generally more nucleophilic than alcohols, leading to faster reaction rates. The steric hindrance at the C4 position of the acyl chloride will still play a role, and bulky amines will react more slowly than less hindered ones.

Experimental Protocol: Amidation

-

Setup : Dissolve the primary or secondary amine (2.2 equivalents) in an anhydrous, inert solvent (e.g., dichloromethane) in a flask.

-

Addition : Cool the solution to 0 °C. Slowly add a solution of this compound (1.0 equivalent) in the same solvent.

-

Reaction : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

-

Work-up : Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : The resulting amide can be purified by recrystallization or column chromatography.

Conclusion and Field Insights

This compound is a highly reactive and synthetically useful intermediate. Its utility lies in its ability to introduce a sterically demanding and pharmaceutically relevant scaffold onto a variety of molecules through nucleophilic acyl substitution. The key to successfully employing this reagent is a thorough understanding of its reactivity profile, particularly the need for anhydrous conditions and the influence of steric hindrance on reaction rates with different nucleophiles. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the rational design and execution of synthetic strategies involving this valuable chemical entity.

References

-

Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 84151, 4-Phenylbenzoyl chloride. Retrieved from [Link]

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, July 25). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. Retrieved from [Link]

- Google Patents. (2016). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.

-

Chemistry LibreTexts. (2022, September 12). 1.20: Amines- Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

Jasperse, J. Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. Retrieved from [Link]

-

Norris, Dr. (2018, April 24). Reactivity of carbonyl compounds with nucleophiles [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Clark, J. Acyl chlorides and water, alcohols or phenol. Chemguide. Retrieved from [Link]

- Google Patents. (1980). JPS5572178A - Preparation of morpholinecarbonyl chloride.

-

Zaragoza, F. (2020, September 4). Alcohols to Alkyl Chlorides, Part 3: Phosgene (COCl2) [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

Frontiers in Chemistry. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

-

Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

-

Doc Brown's Chemistry. Reaction of acid chlorides with amines reaction of acid anhydrides with amines. Retrieved from [Link]

-

ResearchGate. Crystal structure of carbonyl chloride Pd(1) complex-(NH4)2[Pd2 Cl4(CO)2]. Retrieved from [Link]

-

Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water?. r/AdvancedOrganic. Retrieved from [Link]

-

Clark, J. Converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition. Retrieved from [Link]

-

Reddit. (2021, August 1). effect of steric hindrance on nucleophiles. r/chemhelp. Retrieved from [Link]

-

Park, K. Reactivity of Nucleophilic Reagents toward Esters. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]

-

ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

-

Science And Education World. (2021, November 24). Reaction of Amines with Phosgene (COCl2) | Amines Organic Chemistry Class 12 |#shorts #short #amines [Video]. YouTube. Retrieved from [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]

-

Leonard, M. S. (2013, December 8). Nucleophilic Acyl Substitution of Acid Chlorides [Video]. YouTube. Retrieved from [Link]

-

PrepChem.com. Synthesis of A. 4-Biphenylcarbonyl Chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 84810, 4-Morpholinecarbonyl chloride. Retrieved from [Link]

-

Crunch Chemistry. (2024, February 7). Nucleophilic acyl substitution in acyl chlorides and acid anhydrides [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

-

Physics & Maths Tutor. WJEC Chemistry A-level 4.3: Alcohols and Phenols. Retrieved from [Link]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

- Google Patents. (2020). CN111018706A - Synthesis method of 4, 4' -diphenyl ether dicarboxylic acid.

-

Quora. (2023, September 22). What makes carbonyl compounds so reactive towards nucleophiles? What makes alkyl halides less reactive?. Retrieved from [Link]

-

Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, November 28). Carbonyl Compounds in IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. prepchem.com [prepchem.com]

- 6. reddit.com [reddit.com]

- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 16. reddit.com [reddit.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Reaction of acid chlorides with amines reaction of acid anhydrides with amines synthesis of Paracetamol Nylon-6 Nylon-6,6 synthesis equations diagrams organic nitrogen compounds organonitrogen molecules advanced A level organic chemistry revision notes doc brown [docbrown.info]

Stability and Storage of 4-Phenyloxane-4-Carbonyl Chloride: A Technical Guide for Researchers

This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-phenyloxane-4-carbonyl chloride, a reactive acyl chloride of interest in pharmaceutical and chemical synthesis. Given the limited direct literature on this specific molecule, this document synthesizes information from analogous compounds and the fundamental principles of acyl chloride chemistry to provide field-proven insights for researchers, scientists, and drug development professionals.

Chemical Profile and Inferred Reactivity

This compound possesses a unique structure with the highly reactive acyl chloride functional group situated on a quaternary carbon atom within a tetrahydropyran (oxane) ring and adjacent to a phenyl group. This structural arrangement has significant implications for its reactivity and stability.

The core of its chemical behavior is dictated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack.[1][2][3] The presence of a good leaving group, the chloride ion, makes this compound highly reactive towards a variety of nucleophiles.[3]

Key Structural Features and Their Influence:

-

Acyl Chloride Group: The primary driver of reactivity, making the compound susceptible to hydrolysis, alcoholysis, and aminolysis.[1][2]

-

Quaternary Carbon Center: The attachment of the carbonyl chloride to a sterically hindered carbon may influence the rate of nucleophilic attack compared to less hindered acyl chlorides.

-

Oxane Ring: The ether linkage within the ring is generally stable but could be susceptible to cleavage under harsh acidic conditions, although this is unlikely to be a primary degradation pathway under normal storage.

-

Phenyl Group: The aromatic ring is electronically withdrawing, which can further enhance the electrophilicity of the carbonyl carbon.

Predicted Stability and Degradation Pathways

The principal factor affecting the stability of this compound is its extreme sensitivity to moisture.[4][5][6] Like other acyl chlorides, it will readily react with water, even atmospheric humidity, to undergo hydrolysis.[7]

Hydrolysis: The Primary Degradation Route

The most significant degradation pathway is the hydrolysis of the acyl chloride to the corresponding carboxylic acid, 4-phenyloxane-4-carboxylic acid, with the concurrent formation of corrosive hydrochloric acid (HCl) gas.[1][8]

Mechanism of Hydrolysis:

-

Nucleophilic attack by a water molecule on the electrophilic carbonyl carbon.

-

Formation of a tetrahedral intermediate.

-

Elimination of the chloride ion.

-

Deprotonation of the oxonium ion to yield the carboxylic acid and HCl.

Caption: Predicted hydrolysis pathway of this compound.

Thermal Decomposition

While specific data is unavailable, it is reasonable to assume that elevated temperatures will accelerate degradation. Heating may lead to the elimination of HCl and the formation of other byproducts, especially in the presence of trace impurities.

Photostability

Exposure to light, particularly UV radiation, can contribute to the degradation of many organic compounds.[9] While no specific photostability data for this compound exists, it is prudent to protect it from light to minimize potential degradation.

Recommended Storage Conditions

The primary objective for storing this compound is to rigorously exclude moisture and prevent exposure to incompatible materials. The following conditions are based on best practices for handling highly reactive acyl chlorides.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[10] | Refrigeration slows down potential degradation pathways. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |

| Container | Tightly sealed, corrosive-resistant container (e.g., glass with a PTFE-lined cap)[10] | Prevents leakage and reaction with the container material. Do not use metal containers.[10] |

| Environment | Dry, cool, and well-ventilated area[4][11][12][13][14] | Minimizes exposure to ambient moisture and allows for safe dissipation of any potential vapors. |

| Light | Protect from light | Prevents potential photodegradation. |

Handling and Safety Precautions

This compound is expected to be a corrosive and lachrymatory substance, causing severe skin burns and eye damage upon contact.[4][15][16] Inhalation may also cause respiratory irritation.[10] Therefore, stringent safety protocols must be followed.

Personal Protective Equipment (PPE)

-

Eye Protection: Tightly fitting safety goggles and a face shield.[14]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[14]

-

Body Protection: A lab coat and, for larger quantities, an apron or chemical-resistant suit.[14]

-

Respiratory Protection: Use only in a well-ventilated area, preferably a fume hood.[10][11]

Safe Handling Workflow

The following workflow is recommended for handling this compound to ensure both the integrity of the compound and the safety of the researcher.

Caption: Recommended workflow for handling this compound.

Incompatible Materials

To prevent violent reactions and degradation, avoid contact with the following:

-

Water: Reacts violently.[4]

-

Amines: Reacts to form amides.[1]

-

Strong Bases: Can catalyze decomposition.[4]

-

Metals: May be corroded by the compound or its degradation products (HCl).

Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data, the following experimental outlines are provided.

Protocol for Assessing Hydrolytic Stability

-

Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane).

-

In a controlled environment (e.g., a glove box), aliquot the stock solution into several vials.

-

Spike the vials with varying, known amounts of water.

-

Monitor the disappearance of the parent compound and the appearance of the carboxylic acid derivative over time using a suitable analytical technique (e.g., HPLC, GC-MS, or NMR).

-

Analyze the data to determine the rate of hydrolysis under the tested conditions.

Protocol for Assessing Thermal Stability

-

Place accurately weighed samples of this compound in sealed vials under an inert atmosphere.

-

Expose the vials to a range of elevated temperatures for a fixed period.

-

Allow the samples to cool to room temperature.

-

Dissolve the samples in a suitable solvent and analyze for purity (e.g., by HPLC or GC).

-

Compare the purity of the heated samples to a control sample stored at the recommended temperature.

Conclusion

References

-

GHC. (2024, June 6). Safety Data Sheet: Carbonyl Chloride. Retrieved from [Link]

-

PubChem. 4-Morpholinecarbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 4-Phenylbenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. National Center for Biotechnology Information. Retrieved from [Link]

-

Stack Exchange. (2017, February 12). What results from the reaction of 4-phenylbutanoyl chloride in presence of AlCl3? Chemistry Stack Exchange. Retrieved from [Link]

- Google Patents. JPS5572178A - Preparation of morpholinecarbonyl chloride.

-

Wikipedia. Acyl chloride. Retrieved from [Link]

-

Tuttee Academy. (2021, June 27). AS/A-level - Acylation (Acyl Chlorides). Retrieved from [Link]

-

Stack Exchange. (2014, July 25). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Chemistry Stack Exchange. Retrieved from [Link]

-

YouTube. (2023, February 10). Preparations and Reactions of Acyl Chlorides. Michael Evans. Retrieved from [Link]

-

Chemguide. an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

-

PMC. Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates. National Institutes of Health. Retrieved from [Link]

-

LookChem. Cas 14002-51-8,4-Biphenylcarbonyl chloride. Retrieved from [Link]

-

PubChem. 4-Phenylbutanoyl Chloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. Acyl chloride - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-Biphenylcarbonyl chloride | 14002-51-8 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. youtube.com [youtube.com]

- 9. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. ghc.de [ghc.de]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. 4-Phenylbenzoyl chloride | C13H9ClO | CID 84151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-Phenylbutanoyl Chloride | C10H11ClO | CID 11789865 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis of 4-phenyloxane-4-carbonyl chloride: Rate, Mechanism, and Experimental Considerations

Abstract

This technical guide provides a comprehensive analysis of the hydrolysis of 4-phenyloxane-4-carbonyl chloride, a molecule of interest in synthetic and medicinal chemistry. While specific kinetic data for this compound is not extensively documented in publicly available literature, this guide synthesizes established principles of acyl chloride reactivity, mechanistic organic chemistry, and modern analytical techniques to predict its hydrolytic behavior. We will explore the nucleophilic addition-elimination mechanism, the influence of steric and electronic factors on the reaction rate, and detailed protocols for experimentally determining the hydrolysis kinetics. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the stability and reactivity of complex acyl chlorides.

Introduction: The Significance of Acyl Chloride Hydrolysis

Acyl chlorides are highly reactive carboxylic acid derivatives widely employed as intermediates in organic synthesis due to their exceptional electrophilicity.[1] Their utility, however, is intrinsically linked to their susceptibility to hydrolysis, a reaction that can be both a desired transformation and a detrimental degradation pathway. The hydrolysis of an acyl chloride yields the corresponding carboxylic acid and hydrochloric acid, a process that can alter the biological activity, toxicity, and formulation stability of a pharmaceutical compound.[2][3]

This compound presents a unique structural framework, incorporating a bulky oxane ring and a phenyl substituent at the quaternary carbon adjacent to the carbonyl group. These features are expected to exert significant steric and electronic effects on the rate and mechanism of its hydrolysis. Understanding these effects is paramount for controlling its reactivity, optimizing reaction conditions, and predicting its stability in aqueous environments.

The Mechanism of Acyl Chloride Hydrolysis: A Nucleophilic Addition-Elimination Pathway

The hydrolysis of acyl chlorides, including this compound, proceeds through a well-established nucleophilic addition-elimination mechanism.[2][3][4] The reaction is initiated by the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon.[4][5]

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: A lone pair of electrons on the oxygen atom of a water molecule attacks the partially positive carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.[2][4]

-

Formation of the Tetrahedral Intermediate: The initial attack results in a transient tetrahedral intermediate where the carbonyl oxygen becomes negatively charged, and the attacking water molecule bears a positive charge.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the negatively charged oxygen reforms the carbon-oxygen double bond, leading to the expulsion of the chloride ion, which is an excellent leaving group.[4]

-

Deprotonation: A water molecule or the departed chloride ion acts as a base to deprotonate the positively charged oxygen, yielding the final carboxylic acid product and a hydronium ion (or hydrochloric acid).[4][6]

Visualizing the Hydrolysis Mechanism

The following diagram illustrates the stepwise nucleophilic addition-elimination mechanism for the hydrolysis of this compound.

Caption: Nucleophilic addition-elimination mechanism for the hydrolysis of this compound.

Factors Influencing the Hydrolysis Rate of this compound

The rate of hydrolysis of this compound is dictated by a combination of electronic and steric factors inherent to its structure.

Electronic Effects

The electrophilicity of the carbonyl carbon is a primary determinant of the reaction rate. The presence of two electronegative atoms, oxygen and chlorine, attached to the carbonyl carbon makes it highly electron-deficient and thus susceptible to nucleophilic attack.[7]

-

Phenyl Group: The phenyl group attached to the C4 position of the oxane ring can exert a modest electron-withdrawing inductive effect, which would slightly increase the electrophilicity of the carbonyl carbon and accelerate hydrolysis.

Steric Effects

Steric hindrance around the carbonyl group can significantly impede the approach of the nucleophile (water), thereby slowing down the rate of hydrolysis.[8]

-

Oxane Ring and Phenyl Group: The bulky oxane ring and the phenyl group at the quaternary C4 position create a sterically congested environment around the carbonyl chloride moiety. This steric bulk is expected to be the dominant factor controlling the hydrolysis rate, likely making this compound significantly less reactive than simpler, unhindered acyl chlorides like acetyl chloride.[8]

The interplay between these electronic and steric effects will ultimately determine the observable hydrolysis rate constant. It is hypothesized that the steric hindrance will be the more influential factor, leading to a relatively slow hydrolysis rate compared to less substituted acyl chlorides.

Kinetics of Hydrolysis

The hydrolysis of acyl chlorides typically follows pseudo-first-order kinetics in the presence of a large excess of water.[9] The rate law can be expressed as:

Rate = kobs[this compound]

where kobs is the observed pseudo-first-order rate constant.

The half-life (t1/2) of the hydrolysis reaction can be calculated using the following equation:

t1/2 = 0.693 / kobs

While specific kinetic data for this compound is unavailable, the following table provides a hypothetical comparison of hydrolysis half-lives for different acyl chlorides to illustrate the expected impact of structure on reactivity.

| Acyl Chloride | Structure | Expected Relative Half-life | Primary Influencing Factor |

| Acetyl Chloride | CH₃COCl | Short | Minimal steric hindrance |

| Benzoyl Chloride | C₆H₅COCl | Moderate | Phenyl group conjugation |

| This compound | C₁₁H₁₃O₂Cl | Long | Significant steric hindrance |

Experimental Determination of Hydrolysis Rate

A robust and reliable experimental protocol is essential for accurately determining the hydrolysis rate of this compound. A common and effective method involves monitoring the disappearance of the starting material or the appearance of the product over time using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The following diagram outlines a typical experimental workflow for determining the hydrolysis rate constant.

Caption: A stepwise workflow for the experimental determination of the hydrolysis rate of this compound.

Detailed Protocol

Objective: To determine the pseudo-first-order rate constant (kobs) for the hydrolysis of this compound in a buffered aqueous solution at a defined temperature.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Buffer components (e.g., phosphate or acetate salts)

-

HPLC system with a UV detector

-

C18 HPLC column

-

Thermostated water bath or reaction block

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in acetonitrile.

-

Prepare the desired buffered aqueous solution (e.g., 50 mM phosphate buffer, pH 7.4) and bring it to the desired reaction temperature (e.g., 25 °C or 37 °C).

-

-

Initiation of Hydrolysis:

-

To initiate the reaction, add a small volume of the acyl chloride stock solution to a pre-warmed, stirred volume of the buffered aqueous solution to achieve the desired final concentration (e.g., 100 µg/mL).

-

-

Sampling and Quenching:

-

At predetermined time points (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a vial containing a sufficient volume of cold acetonitrile to stop the hydrolysis.

-

-

HPLC Analysis:

-

Analyze the quenched samples by reverse-phase HPLC using a suitable mobile phase (e.g., a gradient of acetonitrile and water) and a C18 column.

-

Monitor the elution of this compound using a UV detector at an appropriate wavelength.

-

-

Data Analysis:

-

Determine the peak area of the this compound at each time point.

-

Plot the natural logarithm of the peak area (ln(Area)) versus time.

-

Perform a linear regression analysis on the data points. The absolute value of the slope of the resulting line will be the pseudo-first-order rate constant (kobs).

-

Conclusion

References

- Acyl Chlorides - formation and hydrolysis mechanism - YouTube. (2025).

- Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water - ResearchGate. (n.d.).

- Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown. (n.d.).

- Reactions of Acyl Chlorides with Water - Chemistry LibreTexts. (2023).

- A Level Chemistry Revision Notes - Acyl Chlorides - Save My Exams. (2025).

- hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. (n.d.).

- an introduction to acyl chlorides (acid chlorides) - Chemguide. (n.d.).

- Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. (n.d.).

- Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. (n.d.).

- Kinetics of the hydrolysis of acyl chlorides in pure water - Canadian Science Publishing. (n.d.).

- Kinetics of the hydrolysis of acyl chlorides in pure water - Canadian Science Publishing. (n.d.).

- Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts. (2023).

- Electronic and Steric Descriptors Predicting the Reactivity of Aralkyl Carboxylic Acid 1-β-O-Acyl Glucuronides | Chemical Research in Toxicology. (2009).

Sources

- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 2. savemyexams.com [savemyexams.com]

- 3. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]